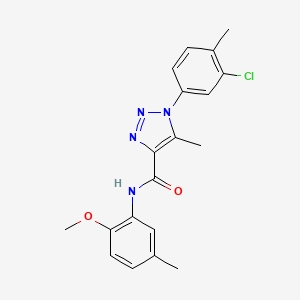

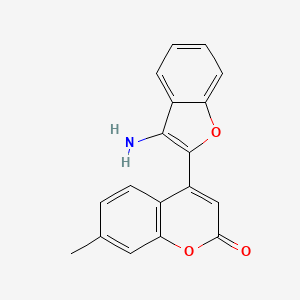

![molecular formula C21H22N2O5S B2490239 (5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile CAS No. 877785-25-6](/img/structure/B2490239.png)

(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar complex pyridine derivatives involves multicomponent condensation reactions, showcasing the efficiency of one-pot synthesis methods. For instance, compounds have been synthesized through reactions involving β-ketonitriles, pyridinium ylides, and aldehydes, demonstrating the capability to form multiple bonds in a single reaction step (Demidov et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using X-ray crystallography. This technique provides detailed insight into the arrangement of atoms within the molecule and its stereochemistry, essential for understanding its reactivity and properties. An example includes the determination of crystal structures for pyridine derivatives, shedding light on their configuration and bonding patterns (Moustafa & Girgis, 2007).

Wissenschaftliche Forschungsanwendungen

Photovoltaic Applications

Small molecules containing rigidified thiophenes and a cyanopyridone acceptor unit, similar in structural complexity to the compound , have been designed for solution-processable bulk-heterojunction solar cells. These molecules exhibit significant electron-donating and accepting properties, enhancing intramolecular charge transfer and reducing band gaps, thereby improving power conversion efficiencies in photovoltaic devices. The degree of conjugation in the π-bridge is crucial for photovoltaic performance enhancement (Gupta et al., 2015).

Electronic and Optical Properties

Pyridine derivatives have been synthesized and characterized to explore their thermal, structural, optical, and diode characteristics. These compounds, through different techniques, reveal monoclinic polycrystalline nature and indirect allowed optical energy gaps, showing potential in fabricating heterojunctions and photosensors (Zedan et al., 2020).

Synthesis and Reactivity

Research on the synthesis of 3-cyano-4-methyl-2,6-dioxopyridine amino enones through one-pot three-component condensation highlights the compound's reactivity and potential for creating amino enone tautomers. This process involves the condensation of aromatic amines and trimethyl orthoformate in DMF, indicating versatile reactivity and applicability in chemical synthesis (Oshega et al., 2015).

Molecular Docking and Antimicrobial Activities

The exploration of pyridine and fused pyridine derivatives for antimicrobial and antioxidant activities underscores the broader utility of such compounds in medicinal chemistry. Molecular docking screenings against GlcN-6-P synthase, a target protein, revealed moderate to good binding energies, suggesting potential for therapeutic applications (Flefel et al., 2018).

Wirkmechanismus

Target of Action

The primary target of STK581538 is the SCN1A gene , which encodes the voltage-gated sodium channel type 1 α subunit (Nav1.1) protein . This protein plays a crucial role in the functioning of neurons.

Mode of Action

STK581538 is an investigational proprietary antisense oligonucleotide (ASO) designed to upregulate Nav1.1 protein expression . It leverages the non-mutant (wild type) copy of SCN1A to restore physiological NaV1.1 protein levels . The synthesized TANGO ASOs bind to specific stretches of pre-mRNA, reducing synthesis of non-productive mRNA via NMD exon exclusion, and increasing productive mRNA synthesis .

Biochemical Pathways

The biochemical pathway affected by STK581538 involves the SCN1A gene and the Nav1.1 protein . By upregulating the Nav1.1 protein, STK581538 may restore functioning neurons and thereby prevent seizures and reduce non-seizure related comorbidities in Dravet syndrome (DS) .

Result of Action

The result of STK581538’s action is an increase in the levels of productive mRNA from functional gene copies, which in turn increases protein production, thereby restoring target protein to near normal levels . This has the potential to be the first disease-modifying therapy to address the genetic cause of DS by upregulating NaV1.1 protein levels .

Eigenschaften

IUPAC Name |

(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-3-9-28-17-6-4-15(5-7-17)11-18-14(2)19(12-22)21(25)23(20(18)24)16-8-10-29(26,27)13-16/h4-7,11,16H,3,8-10,13H2,1-2H3/b18-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVCZFNWWJNYSA-WQRHYEAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=C2C(=C(C(=O)N(C2=O)C3CCS(=O)(=O)C3)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C\2/C(=C(C(=O)N(C2=O)C3CCS(=O)(=O)C3)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2490160.png)

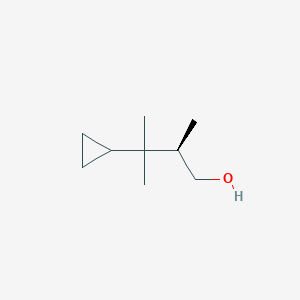

![Ethyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2490162.png)

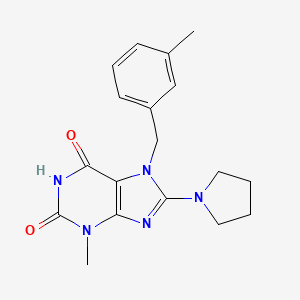

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2490163.png)

![1-[(4-Chlorophenyl)methyl]-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2490169.png)

![4-[(3-Chloroanilino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2490172.png)

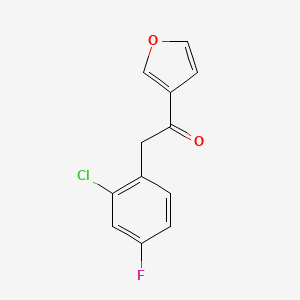

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-methylphenyl)amino)acrylonitrile](/img/structure/B2490179.png)